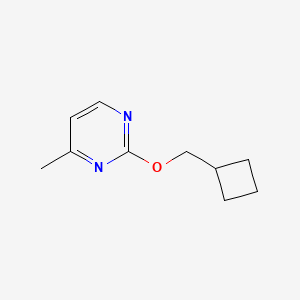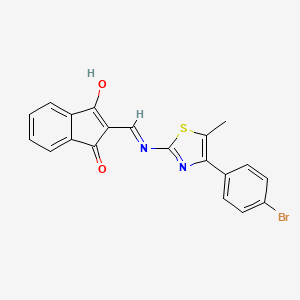
2-(((4-(4-Bromphenyl)-3-methyl-2,5-thiazolyl)amino)methylen)indan-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound featuring a thiazole ring, a bromophenyl group, and an indane-1,3-dione moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the bromophenyl group can enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as chalcones, have been shown to have antibacterial potential, particularly against Staphylococcus aureus .
Biochemical Pathways
Chalcones, which have a similar structure, are involved in the biosynthesis of flavonoids and isoflavonoids through the phenylalanine derivation .
Result of Action
Related compounds have been shown to have antibacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The final step involves the condensation of this intermediate with indane-1,3-dione under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling with Bromophenyl Group: The thiazole intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate.
Condensation with Indane-1,3-dione: The final step involves the condensation of the bromophenyl-thiazole intermediate with indane-1,3-dione in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the indane-1,3-dione moiety.
Reduction: Reduction reactions can target the carbonyl groups in the indane-1,3-dione structure.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or the indane-1,3-dione moiety.
Reduction: Reduced forms of the indane-1,3-dione, potentially leading to dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((4-(4-Chlorophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
- 2-(((4-(4-Fluorophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
- 2-(((4-(4-Methylphenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
Uniqueness
The presence of the bromophenyl group in 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione distinguishes it from its analogs. Bromine atoms can significantly influence the compound’s electronic properties and reactivity, making it more suitable for certain applications, such as in the development of photoinitiators for polymerization reactions.
This detailed overview provides a comprehensive understanding of 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
2-[(E)-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-11-17(12-6-8-13(21)9-7-12)23-20(26-11)22-10-16-18(24)14-4-2-3-5-15(14)19(16)25/h2-10,24H,1H3/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGSUZJVXPNIT-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N=CC2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-[(3-chlorophenyl)methyl]-8-(3-ethoxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2592181.png)

![2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2592186.png)
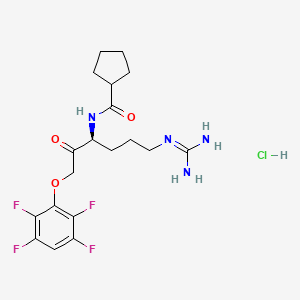
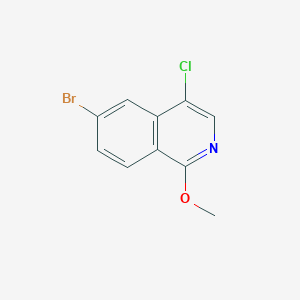
![N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2592192.png)
![5-CHLORO-2-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2592193.png)
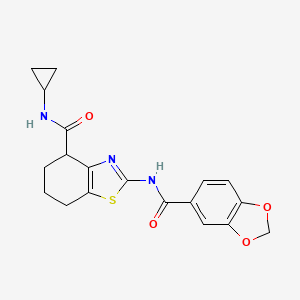
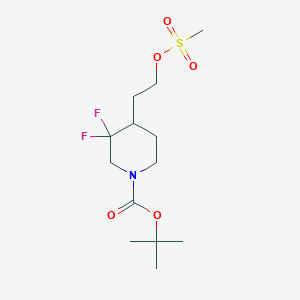

![N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide](/img/structure/B2592201.png)
